molecular formula C17H17FN2O3 B2882840 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol CAS No. 610277-79-7

2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol

Cat. No.: B2882840
CAS No.: 610277-79-7
M. Wt: 316.332
InChI Key: LXTFJRBNROILDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromaticity of the benzene rings, the polarity of the hydroxyl and methoxy groups, and the presence of the heterocyclic pyrazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar groups (like hydroxyl and methoxy groups) and aromatic rings could influence its solubility, melting point, boiling point, etc .

Scientific Research Applications

Fluorescent Chemosensors for Metal Ions

The compound has been explored for its potential as a fluorescent chemosensor, particularly for the detection of metal ions such as Fe3+. A study by Khan (2020) detailed the synthesis of a related pyrazoline derivative that demonstrates significant solvatochromism, making it suitable for probing the critical micelle concentration of surfactants and acting as an on-off fluorescence chemosensor for Fe3+ ions in solution, highlighting its utility in environmental and analytical chemistry (Khan, 2020).

Photophysical and Physicochemical Properties

Investigations into the photophysical and physicochemical properties of similar compounds have been conducted. For example, compounds exhibiting annular tautomerism and crystallizing in specific forms due to hydrogen bonding patterns offer insights into their structural and electronic behaviors, which could inform the development of new materials or analytical tools (Cornago et al., 2009).

Pharmacological Activities

A series of pyrazoline chalcones, which share structural motifs with 2-(5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol, have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. These compounds offer potential as lead compounds for future drug discovery studies, emphasizing the diverse biological activities of the pyrazoline scaffold (Bandgar et al., 2009).

Anticancer Properties

Additionally, pyrazoline derivatives have been explored for their anticancer properties, with studies synthesizing and evaluating novel pyrazoline compounds for their cytotoxic activities against various cancer cell lines. This research provides a foundation for developing new therapeutic agents based on the pyrazoline core structure (Kucukoglu et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use, such as whether it’s designed to be a pharmaceutical, a catalyst, a polymer, etc. Without this information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. For example, compounds with aromatic rings and halogens (like fluorine) need to be handled with care .

Future Directions

The future directions for a compound like this could involve further studies to understand its properties better, potential uses, and mechanisms of action. It could also involve the synthesis of related compounds to explore their properties .

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-22-16-6-3-10(7-17(16)23-2)13-9-14(20-19-13)12-8-11(18)4-5-15(12)21/h3-8,13,19,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTFJRBNROILDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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